3-(1,3-Dimethylpyrrolidin-3-yl)phenol
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Overview
Description
3-(1,3-Dimethylpyrrolidin-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrrolidines It is characterized by a phenol group attached to a pyrrolidine ring, which is substituted with two methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol typically involves the reaction of a substituted pyrrolidine with a phenol derivative. One common method includes the alkylation of 3-hydroxyphenol with 1,3-dimethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(1,3-Dimethylpyrrolidin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-(1,3-Dimethylpyrrolidin-3-yl)methanamine
- 3-(1,3-Dimethylpyrrolidin-3-yl)aniline
- 3-(1,3-Dimethylpyrrolidin-3-yl)benzyl alcohol
Comparison: Compared to its analogs, 3-(1,3-Dimethylpyrrolidin-3-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The phenol group allows for additional hydrogen bonding and redox reactions, making this compound more versatile in various applications.
Properties
CAS No. |
2093-29-0 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-12(6-7-13(2)9-12)10-4-3-5-11(14)8-10/h3-5,8,14H,6-7,9H2,1-2H3 |
InChI Key |
WNFFIEOSTPUMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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